![molecular formula C14H16FN3 B2597417 4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine CAS No. 441033-40-5](/img/structure/B2597417.png)
4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine
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Description
“4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine” is an organic compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is a white solid and can be used as a pharmaceutical intermediate .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H7FN2 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 162.16 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Dopamine and Serotonin Antagonists
Research has shown that compounds structurally related to 4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine, particularly those within the indole class, have been effective as dopamine D-2 and serotonin 5-HT2 receptor antagonists. These compounds, including the atypical neuroleptic sertindole, have demonstrated significant potential in modulating neurotransmitter activity, suggesting their utility in treating psychiatric disorders or neurological conditions (Perregaard et al., 1992).
Anaplastic Lymphoma Kinase Inhibitors
Compounds structurally similar to this compound have been studied for their role as anaplastic lymphoma kinase (ALK) inhibitors. These inhibitors are pertinent in cancer treatment, particularly in targeting specific genetic profiles in cancer cells. One compound, showing both high selectivity and potency, has been considered for further development for cancer therapy (Teffera et al., 2013).
Antipsychotic Activity
A series of compounds related to this compound have been synthesized and evaluated for their neuroleptic activities. These compounds have shown potential as neuroleptic agents with a lower risk of extrapyramidal side effects, a common concern with traditional antipsychotic medications (Sato et al., 1978).
Antimycobacterial Activity
Fluorinated compounds, which include structures similar to this compound, have demonstrated significant antimicrobial and antimycobacterial activities. These compounds have shown promise in the treatment of infections, particularly those caused by Mycobacterium species (Sathe et al., 2011).
Antioxidant and Antifungal Properties
Derivatives of this compound have been evaluated for their antioxidant and antifungal properties. These properties are particularly relevant in the development of new drugs for the treatment of oxidative stress-related diseases and fungal infections (Sheikhi-Mohammareh et al., 2020).
properties
IUPAC Name |
4-[5-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c15-12-3-1-10(2-4-12)13-9-17-14(18-13)11-5-7-16-8-6-11/h1-4,9,11,16H,5-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDZOEUAAPXRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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